molecular formula C11H17NO2 B15359583 tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate

tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate

Cat. No.: B15359583
M. Wt: 195.26 g/mol
InChI Key: RTXKKFSBGVBSFL-UHFFFAOYSA-N
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Description

Tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate: is a chemical compound with a bicyclic structure that includes a carbamate group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with bicyclo[3.1.0]hex-2-ene as the starting material.

  • Reaction Steps: The compound is synthesized through a series of reactions, including nitration , reduction , and carbamate formation .

  • Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure the desired product is obtained.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up in industrial settings to produce larger quantities.

  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different functional groups are introduced.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include chromium(VI) oxide and peroxides .

  • Reduction Reagents: Typical reagents are sodium borohydride and hydrazine .

  • Substitution Reagents: Reagents like alkyl halides and amines are used.

Major Products Formed:

  • Oxidation Products: Various ketones and alcohols.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a tool in biological studies, such as enzyme inhibition assays. Medicine: Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets . The exact mechanism involves binding to enzymes or receptors, leading to modifications in biological pathways .

Comparison with Similar Compounds

  • Bicyclo[3.1.0]hex-2-ene derivatives

  • Other carbamate compounds

  • Tert-butyl esters

Uniqueness: Tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate stands out due to its bicyclic structure and the presence of the carbamate group , which offers unique chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate

InChI

InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8(7)9/h4-5,7-9H,6H2,1-3H3,(H,12,13)

InChI Key

RTXKKFSBGVBSFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1C=CC2

Origin of Product

United States

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